molecular formula C14H12BrClO2 B5697345 [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol

[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol

Cat. No.: B5697345
M. Wt: 327.60 g/mol
InChI Key: NCYJJNSUNYYRBU-UHFFFAOYSA-N
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Description

[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 3-chlorobenzyl chloride in the presence of a base to form the intermediate [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methane. This intermediate is then oxidized to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanone.

    Reduction: Formation of [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: has several applications in scientific research:

Mechanism of Action

The mechanism by which [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: can be compared with other halogenated phenols, such as:

  • 4-bromophenol
  • 3-chlorophenol
  • 4-methoxyphenol

These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in This compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYJJNSUNYYRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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